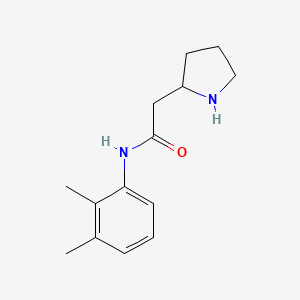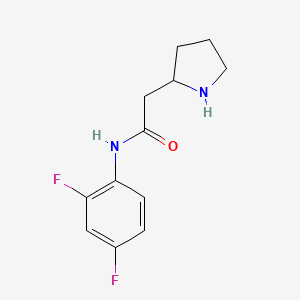![molecular formula C13H15F3N2O B7587780 2-pyrrolidin-2-yl-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B7587780.png)
2-pyrrolidin-2-yl-N-[3-(trifluoromethyl)phenyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-pyrrolidin-2-yl-N-[3-(trifluoromethyl)phenyl]acetamide, commonly known as TPCA-1, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in various diseases. TPCA-1 was first synthesized in 2009 and has since been used in numerous scientific studies to investigate its mechanism of action and potential therapeutic benefits.
Wirkmechanismus
The mechanism of action of TPCA-1 involves the inhibition of specific signaling pathways that are involved in various cellular processes. TPCA-1 specifically targets the inhibitor of κB kinase (IKK) complex, which is a key regulator of the nuclear factor-κB (NF-κB) pathway. By inhibiting the activity of the IKK complex, TPCA-1 prevents the activation of NF-κB, which is a transcription factor that regulates the expression of genes involved in inflammation, cell proliferation, and cell survival.
Biochemical and Physiological Effects:
The biochemical and physiological effects of TPCA-1 are diverse and depend on the specific disease or condition being studied. In cancer research, TPCA-1 has been shown to induce apoptosis (cell death) in cancer cells, inhibit angiogenesis (the formation of new blood vessels), and reduce the invasiveness of cancer cells. In inflammation research, TPCA-1 has been shown to reduce the production of pro-inflammatory cytokines and chemokines, and inhibit the migration of immune cells to sites of inflammation. In autoimmune disorder research, TPCA-1 has been shown to suppress the activity of specific immune cells that are involved in the development of autoimmune diseases.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using TPCA-1 in lab experiments include its specificity and potency in inhibiting the IKK complex, its ability to target specific signaling pathways, and its well-characterized mechanism of action. However, the limitations of using TPCA-1 in lab experiments include its potential toxicity and off-target effects, as well as the complex synthesis method required to produce the compound.
Zukünftige Richtungen
For TPCA-1 research include investigating its potential therapeutic applications in additional diseases and conditions, optimizing its pharmacokinetic properties for clinical use, and developing more efficient synthesis methods for the compound. Additionally, further research is needed to fully understand the biochemical and physiological effects of TPCA-1 and to identify potential off-target effects and toxicity concerns. Overall, TPCA-1 has shown great potential as a therapeutic agent in various diseases and warrants further investigation.
Synthesemethoden
The synthesis of TPCA-1 involves multiple steps and has been described in detail in scientific literature. The general method involves the reaction of 3-(trifluoromethyl)benzaldehyde with pyrrolidine and subsequent reactions with other reagents to form the final product. The synthesis of TPCA-1 is a complex process that requires careful attention to detail and expertise in organic chemistry.
Wissenschaftliche Forschungsanwendungen
TPCA-1 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and autoimmune disorders. In cancer research, TPCA-1 has been shown to inhibit the growth and proliferation of cancer cells by targeting specific signaling pathways. In inflammation research, TPCA-1 has been shown to reduce inflammation by inhibiting the production of inflammatory cytokines. In autoimmune disorder research, TPCA-1 has been shown to suppress the immune system by inhibiting the activity of certain immune cells.
Eigenschaften
IUPAC Name |
2-pyrrolidin-2-yl-N-[3-(trifluoromethyl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15F3N2O/c14-13(15,16)9-3-1-4-11(7-9)18-12(19)8-10-5-2-6-17-10/h1,3-4,7,10,17H,2,5-6,8H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEDLZIOHPBYBLM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)CC(=O)NC2=CC=CC(=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15F3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-pyrrolidin-2-yl-N-[3-(trifluoromethyl)phenyl]acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

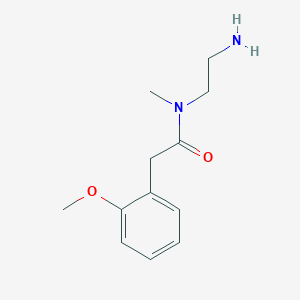
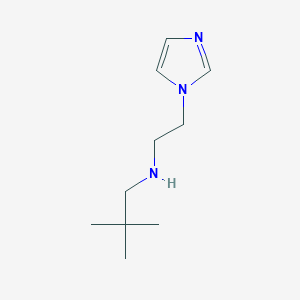
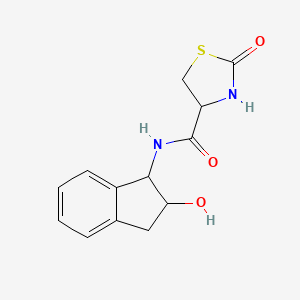
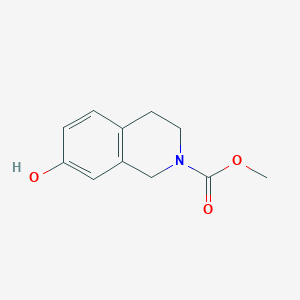
![2-[1-(4-Propan-2-ylphenyl)sulfonylpyrrolidin-2-yl]acetic acid](/img/structure/B7587718.png)
![2-[1-(2,4,6-Trimethylphenyl)sulfonylpyrrolidin-2-yl]acetic acid](/img/structure/B7587725.png)
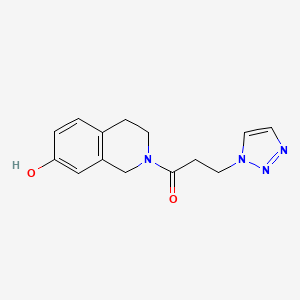
![2-[1-(2-Thiophen-3-ylacetyl)pyrrolidin-2-yl]acetic acid](/img/structure/B7587750.png)
![2-[1-(2-Hydroxy-4-methoxybenzoyl)pyrrolidin-2-yl]acetic acid](/img/structure/B7587759.png)
![2-[1-(3-Pyrazol-1-ylpropanoyl)pyrrolidin-2-yl]acetic acid](/img/structure/B7587760.png)
![2-[1-(2-Pyrazol-1-ylpropanoyl)pyrrolidin-2-yl]acetic acid](/img/structure/B7587768.png)
![2-[1-(2-Imidazo[1,2-a]pyridin-2-ylacetyl)pyrrolidin-2-yl]acetic acid](/img/structure/B7587771.png)
